molecular formula C13H18ClF3N2O B1395053 2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride CAS No. 1219967-33-5

2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride

Cat. No.: B1395053
CAS No.: 1219967-33-5
M. Wt: 310.74 g/mol
InChI Key: MDKBIFGGFRUZSD-UHFFFAOYSA-N
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Description

2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride (CAS: 1219967-33-5) is a pyridine derivative featuring a trifluoromethyl group at the 5-position and a piperidinyl-substituted ethoxy group at the 2-position. The compound’s structure combines a rigid pyridine core with a flexible ethoxy-piperidinyl side chain, balancing lipophilicity and solubility for optimized pharmacokinetic properties.

Properties

IUPAC Name

2-(2-piperidin-3-ylethoxy)-5-(trifluoromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O.ClH/c14-13(15,16)11-3-4-12(18-9-11)19-7-5-10-2-1-6-17-8-10;/h3-4,9-10,17H,1-2,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKBIFGGFRUZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=NC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219967-33-5
Record name Pyridine, 2-[2-(3-piperidinyl)ethoxy]-5-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219967-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group and a piperidine moiety linked through an ethoxy group. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can influence the compound's biological activity.

Pharmacological Effects

  • Anti-inflammatory Activity :
    • Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives containing the trifluoromethyl group have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. In one study, several derivatives were evaluated for their IC50 values against COX-1 and COX-2, with some compounds demonstrating potent inhibition comparable to established anti-inflammatory drugs like celecoxib .
  • Anticancer Potential :
    • Research has highlighted the anticancer potential of piperidine derivatives. For example, a related compound demonstrated cytotoxicity against hypopharyngeal tumor cells, suggesting that the piperidine structure may enhance interaction with cancer cell targets . The mechanism involves modulation of signaling pathways related to cell proliferation and apoptosis.
  • Neurological Implications :
    • Compounds featuring piperidine rings are often investigated for their effects on the central nervous system. The structural similarity to known neuromodulators suggests potential applications in treating neurological disorders. Some studies have focused on their role as ligands for muscarinic acetylcholine receptors, which are implicated in various neurodegenerative diseases .

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of various pyridine derivatives, it was found that certain compounds significantly suppressed COX-2 activity in vitro. The most potent compounds had IC50 values as low as 0.04 μM, indicating strong anti-inflammatory properties .

CompoundIC50 (COX-1)IC50 (COX-2)
Compound A19.45 μM42.1 μM
Compound B26.04 μM31.4 μM
Compound C28.39 μM23.8 μM
Compound D0.04 μM0.04 μM

Case Study 2: Anticancer Activity

A recent investigation into piperidine derivatives revealed that one derivative exhibited enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that modifications in the piperidine structure can lead to improved therapeutic efficacy against cancer .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Trifluoromethyl Group : Increases lipophilicity and alters electronic properties, enhancing binding affinity to biological targets.
  • Piperidine Moiety : Imparts neuroactive properties and interacts with various receptors involved in inflammation and cancer progression.

Comparison with Similar Compounds

Key Findings :

  • All isomers share identical molecular formulas and weights but differ in piperidinyl stereochemistry , which may alter receptor-binding affinity or metabolic stability.
  • The 3-piperidinyl isomer (target compound) is more commonly synthesized, likely due to enhanced conformational flexibility compared to the 2- and 4-position analogs .

Comparison with Substituent Variants

Methoxy vs. Ethoxy Linkers

A closely related compound, 2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride (CAS: 1220028-64-7), replaces the ethoxy linker (-OCH₂CH₂-) with a methoxy group (-OCH₂-). Key differences include:

Property Target Compound (Ethoxy Linker) Methoxy Variant
Linker Structure -OCH₂CH₂-piperidinyl -OCH₂-piperidinyl
Molecular Formula C₁₃H₁₈ClF₃N₂O C₁₂H₁₆ClF₃N₂O
Molecular Weight 310.75 g/mol 296.72 g/mol
Lipophilicity (LogP)* Higher (longer chain) Lower (shorter chain)

Key Findings :

  • The methoxy variant’s shorter chain may reduce steric hindrance, favoring interactions with certain enzyme active sites .

Comparison with Chloro-Trifluoromethylpyridine Derivatives

Chloro-trifluoromethylpyridines, such as 2-chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3), serve as precursors for synthesizing piperidinyl-ethoxy derivatives. Key distinctions include:

Property Target Compound 2-Chloro-5-(trifluoromethyl)pyridine
Substituent Piperidinyl-ethoxy Chlorine
Reactivity Nucleophilic substitution Electrophilic substitution
Boiling Point N/A (salt form) 152°C
Applications Bioactive intermediates Agrochemical synthesis

Key Findings :

  • The chloro derivative is more reactive in cross-coupling reactions, whereas the target compound’s piperidinyl-ethoxy group introduces steric and electronic effects that modulate biological activity .

Preparation Methods

Synthesis of the Trifluoromethyl-Substituted Pyridine Core

The key intermediate for this compound is 3-chloro-5-(trifluoromethyl)pyridine derivatives, which serve as the pyridine scaffold for further substitution.

  • Halogenation and Fluorination Steps:
    Starting from 2-chloro-5-(chloromethyl)pyridine, a controlled chlorination process introduces chlorine atoms to form 2,3-dichloro-5-(trifluoromethyl)pyridine. This involves:
    • Stirring the raw material in a reactor with steam heating.
    • Passing chlorine gas at a controlled rate (15–40 kg/h) at 75–80 °C to produce 2-chloro-5-(trichloromethyl)pyridine.
    • On-ring chlorination catalyzed by antimony trichloride at 125–140 °C with continuous chlorine gas flow to yield 2,3-dichloro-5-(trichloromethyl)pyridine.
    • Subsequent fluorination with hydrogen fluoride gas under heat converts the trichloromethyl group to the trifluoromethyl group.
    • Final purification involves washing, steam distillation, pH adjustment to about 8, and distillation in a rectifying column to isolate high-purity 2,3-dichloro-5-(trifluoromethyl)pyridine.
Step Conditions Reagents/Catalysts Outcome
Chlorination 75–80 °C, Cl2 flow 15–40 kg/h Chlorine gas 2-chloro-5-(trichloromethyl)pyridine
On-ring chlorination 125–140 °C, Cl2 flow 20–30 kg/h, SbCl3 catalyst Antimony trichloride 2,3-dichloro-5-(trichloromethyl)pyridine
Fluorination Heated HF gas Hydrogen fluoride 2,3-dichloro-5-(trifluoromethyl)pyridine
Purification Washing, steam distillation, pH ~8, distillation High purity trifluoromethyl pyridine

Introduction of the Ethoxy and Piperidinyl Side Chain

The next critical step is the attachment of the 2-(3-piperidinyl)ethoxy group to the pyridine ring:

Compound Reagents/Conditions Yield (%) Notes
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine Hydrazine reduction, malonic ester synthesis Not specified Intermediate for side chain attachment
Isothiocyanate derivative Thiophosgene, NaHCO3, DCM, 0 °C to RT 90% Used for further functionalization
Isocyanate derivative Triphosgene, Na2CO3, DCM, 0 °C to RT 90% Alternative intermediate

Coupling with Piperidine Derivatives

  • Formation of Piperidinyl Carbothioamide Derivatives:
    The piperidine moiety is introduced by coupling the trifluoromethyl-substituted pyridine derivatives with piperazine or piperidine compounds using thiocarbonyldiimidazole-assisted coupling or related carbamoylation methods. These reactions are typically carried out at moderate temperatures (~40 °C) in organic solvents such as dichloromethane or acetonitrile.

  • Catalytic Amination and Microwave-Assisted Reactions:
    Advanced methods include copper-catalyzed amination and microwave-assisted synthesis to improve yields and reduce reaction times. For example, xanthphos-catalyzed amination in the presence of Pd2(dba)3 and cesium carbonate has been used to introduce heterocyclic substituents efficiently.

Reaction Type Catalyst/Reagents Temperature Notes
Thiocarbonyldiimidazole coupling 1-(3-(trifluoromethyl)phenyl)piperazine, 4-methylpyridin-2-amine 40 °C Forms piperazinyl carbothioamides
Copper-catalyzed amination Cu(OAc)2, O2 atmosphere, sealed microwave vial 45 °C Facilitates arylpiperazine synthesis
Pd-catalyzed amination Pd2(dba)3, xanthphos, Cs2CO3 Reflux Used for thiadiazole derivatives

Final Formation of Hydrochloride Salt

  • After synthesis of the free base of 2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine, the compound is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or dichloromethane. This step enhances compound stability and solubility for pharmaceutical applications.

Summary Table of Preparation Steps

Step No. Description Key Reagents/Catalysts Conditions Yield/Remarks
1 Halogenation and fluorination of pyridine core Cl2 gas, SbCl3, HF 75–140 °C, controlled gas flow High purity trifluoromethyl pyridine
2 Synthesis of ethanamine intermediate Malonic ester, hydrazine 80 °C, ethanol Intermediate for side chain
3 Conversion to isocyanate/isothiocyanate Thiophosgene, triphosgene 0 °C to RT ~90% yield
4 Coupling with piperidine derivatives Thiocarbonyldiimidazole, Pd catalyst, Cu catalyst 40–80 °C, microwave-assisted Efficient formation of carbothioamides
5 Formation of hydrochloride salt HCl in ethanol/DCM Ambient temperature Stabilized final product

Q & A

Q. What are the recommended synthetic routes for 2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride?

  • Methodological Answer : The synthesis typically involves two key steps: (i) Piperidine Intermediate Preparation : 3-Piperidine derivatives can be synthesized via catalytic hydrogenation of pyridine analogs (e.g., Pd/C under H₂) . (ii) Ethoxylation and Coupling : The piperidine intermediate is reacted with a trifluoromethyl pyridine derivative. For example, nucleophilic substitution between 3-piperidinol and a chlorinated pyridine precursor (e.g., 2-chloro-5-(trifluoromethyl)pyridine) under basic conditions (e.g., K₂CO₃ in DMF) introduces the ethoxy linker . Final purification via recrystallization or column chromatography ensures product integrity.

Q. How can researchers ensure the purity of this compound, and what analytical techniques are suitable?

  • Methodological Answer : Purity assessment requires orthogonal methods:
  • HPLC-UV/ELSD : Reversed-phase chromatography (C18 column, acetonitrile/water with 0.1% TFA) detects impurities at 254 nm, validated against reference standards .
  • Mass Spectrometry (LC-MS) : Confirms molecular ion ([M+H]⁺) and identifies degradation products.
  • ¹H/¹⁹F NMR : Verifies structural integrity; the trifluoromethyl group shows a distinct ¹⁹F signal at δ -62 to -65 ppm .

Q. What are the key safety considerations when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use a NIOSH-certified respirator (P95) if dust/aerosols form .
  • Storage : Store at 2–8°C in a dry, ventilated area away from oxidizers. Use airtight containers to prevent hygroscopic degradation .
  • Spill Management : Avoid water flushing. Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in Pd-catalyzed C–H bond functionalization?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group activates the pyridine ring for Pd-mediated C–H arylation. Optimal conditions involve Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), and aryl halides in toluene at 110°C. The CF₃ group directs regioselectivity to the 4-position of the pyridine, enabling access to biaryl derivatives for materials science applications .

Q. What strategies enhance the biological activity of this compound via piperidine modification?

  • Methodological Answer :
  • Ring Functionalization : Introduce substituents (e.g., methyl groups) at the 3-piperidine position to modulate lipophilicity and binding affinity. For example, 3,5-dimethylpiperidine analogs show improved metabolic stability in pharmacokinetic studies .
  • Salt Formation : Replace hydrochloride with alternative counterions (e.g., mesylate) to improve solubility in polar solvents .
  • Biological Testing : Use in vitro assays (e.g., kinase inhibition) paired with molecular docking to correlate structural changes with activity .

Q. How do structural analogs compare in physicochemical properties and biological interactions?

  • Methodological Answer : Compare analogs using:
  • LogP Measurements : The trifluoromethyl group reduces logP by ~0.5 compared to non-fluorinated analogs, enhancing aqueous solubility .
  • Thermal Stability : DSC analysis shows decomposition temperatures >200°C for hydrochloride salts, whereas free bases degrade at ~150°C .
  • Biological Profiling : Replace the piperidine with azetidine (smaller ring) to assess impact on target binding. Azetidine analogs exhibit faster clearance but lower toxicity in rodent models .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Yield variations (40–75%) arise from:
  • Reaction Scale : Small-scale reactions (<1 mmol) often report higher yields due to better mixing and heat transfer .
  • Purification Methods : Column chromatography (silica gel) may recover 10–15% more product than recrystallization but risks decomposition .
  • Analytical Thresholds : Impurity cutoffs (e.g., HPLC purity >95% vs. >98%) affect yield calculations .

Application-Oriented Questions

Q. How is this compound applied in neurological target studies?

  • Methodological Answer :
  • Receptor Binding Assays : Radiolabeled analogs (³H or ¹⁸F) quantify affinity for nicotinic acetylcholine receptors (nAChRs) in brain tissue .
  • In Vivo Models : Administer at 1–10 mg/kg (IP) in rodent models to assess blood-brain barrier penetration via LC-MS/MS quantification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[2-(3-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride

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